molecular formula C19H15N3OS B1667742 Barbadin CAS No. 356568-70-2

Barbadin

Cat. No. B1667742
M. Wt: 333.4 g/mol
InChI Key: OCBXPCSXEQQADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbadin is a novel selective β-arrestin/β2-adaptin inhibitor, blocking agonist-promoted endocytosis of the prototypical β2-adrenergic (β2AR), V2-vasopressin (V2R) and angiotensin-II type-1 (AT1R) receptors, showing no affectinng on β-arrestin-independent (transferrin) or AP2-independent (endothelin-A) receptor.

Scientific Research Applications

1. Role in G Protein-Coupled Receptors (GPCRs)

Barbadin has been identified as a significant tool in the study of G protein-coupled receptors (GPCRs). It is known to selectively inhibit the interaction between β-arrestin and the β2-adaptin subunit of the clathrin adaptor protein AP2. This inhibition is crucial for understanding the complex mechanisms of GPCR internalization and signaling pathways, as demonstrated in various studies including those on β2-adrenergic, V2-vasopressin, and angiotensin-II type-1 receptors (Beautrait et al., 2017).

2. Cancer Research

Barbadin has been utilized in cancer research, specifically in studying breast cancer cells. It was used to selectively inhibit β-Arr/AP2 interaction in AVP-stimulated V2R receptor in triple-negative breast cancer cells. This study highlighted the potential dual autophagic and apoptotic effects of β-βArr/AP2 inhibition, positioning β-arrestins as potential targets in breast cancer treatment (Donia et al., 2021).

3. Effects on Neutrophil Functions

Barbadin's effect on neutrophil functions has been a subject of interest. It modulates FPR2-mediated functions in neutrophils, particularly affecting reactive oxygen species (ROS) production and chemotaxis. Interestingly, Barbadin did not inhibit FPR2 endocytosis, suggesting an independent mechanism of action. This research helps in understanding the role of β-arrestin in neutrophil functions and signaling pathways (Sundqvist et al., 2020).

4. Obesity and Weight Loss Studies

In the context of obesity and weight loss, Barbadin has shown potential in enhancing the long-term effects of Lorcaserin on proopiomelanocortin (POMC) neurons and weight loss. This study provides a new perspective on combating obesity by maintaining the sensitivity of 5-HT2CR in POMC neurons, thereby offering a novel approach for long-term weight management (He et al., 2021).

properties

IUPAC Name

3-amino-5-(4-benzylphenyl)thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c20-22-12-21-18-17(19(22)23)16(11-24-18)15-8-6-14(7-9-15)10-13-4-2-1-3-5-13/h1-9,11-12H,10,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBXPCSXEQQADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC4=C3C(=O)N(C=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601165986
Record name 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Barbadin

CAS RN

356568-70-2
Record name 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356568-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-[4-(phenylmethyl)phenyl]thieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601165986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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